molecular formula HNa2O4P B10774303 Sodium Phosphate P-32 CAS No. 8027-28-9

Sodium Phosphate P-32

Cat. No.: B10774303
CAS No.: 8027-28-9
M. Wt: 142.959 g/mol
InChI Key: BNIILDVGGAEEIG-JCIGTKTHSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium Phosphate P-32 is a crucial radiolabeled compound where the phosphorus atom is replaced by the radioactive isotope Phosphorus-32. This isotope decays by beta emission with a maximum energy of 1.71 MeV and a half-life of 14.29 days, making it an powerful tool for detection and tracing in molecular biology and biochemistry. Its primary research applications include the radiometric labeling of nucleic acids (DNA and RNA) for hybridization assays, Southern and Northern blotting, and the in vitro study of nucleic acid-protein interactions. Furthermore, this compound is extensively used in kinase assays, where the gamma-phosphate of ATP is transferred to a protein or lipid substrate; using [γ-32P]ATP allows for highly sensitive quantification of kinase activity and phosphorylation events. The mechanism of action relies on the incorporation of the 32P isotope into target molecules, enabling their visualization and quantification through techniques such as autoradiography and scintillation counting. This high-energy beta emission provides excellent sensitivity but necessitates strict safety protocols, including the use of appropriate shielding (e.g., acrylic glass) and monitoring for contamination. Researchers value this compound for its ability to provide definitive, direct evidence of biochemical processes with unparalleled sensitivity in specific experimental contexts.

Properties

CAS No.

8027-28-9

Molecular Formula

HNa2O4P

Molecular Weight

142.959 g/mol

IUPAC Name

disodium;hydroxy-dioxido-oxo-(32P)λ5-phosphane

InChI

InChI=1S/2Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2/i;;5+1

InChI Key

BNIILDVGGAEEIG-JCIGTKTHSA-L

Isomeric SMILES

O[32P](=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

OP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Neutron Irradiation of Sulfur-32

The primary method involves irradiating sulfur-32 (³²S) with fast neutrons in a nuclear reactor, inducing an (n,p) reaction:

1632S+n1532P+p^{32}{16}S + n \rightarrow ^{32}{15}P + p

This reaction yields high-specific-activity ³²P, as sulfur-32 constitutes 95% of natural sulfur. The target material, often elemental sulfur or sulfur-containing compounds, is irradiated for several weeks to achieve optimal activity. Post-irradiation, the ³²P is chemically separated from sulfur via solvent extraction or distillation.

Neutron Activation of Phosphorus-31

An alternative method employs the (n,γ) reaction with phosphorus-31 (³¹P):

1531P+n1532P+γ^{31}{15}P + n \rightarrow ^{32}{15}P + \gamma

While this route produces lower-specific-activity ³²P due to isotopic dilution, it is advantageous for applications requiring carrier-added phosphorus. The choice between methods depends on the intended medical use and desired radiochemical purity.

Table 1: Comparison of ³²P Production Methods

Parameter³²S(n,p)³²P³¹P(n,γ)³²P
Target MaterialSulfur-32Phosphorus-31
Neutron Energy RequiredFast (>1 MeV)Thermal (<0.025 eV)
Specific ActivityHigh (carrier-free)Moderate (carrier-added)
Typical Yield1–10 mCi/g S0.1–1 mCi/g P

Formulation of Sodium Phosphate P-32 Solution

The radioactive ³²P is converted into a sterile, pyrogen-free sodium phosphate solution suitable for intravenous or oral administration. The formulation process involves several critical steps:

Chemical Conversion to Phosphate

The ³²P, typically obtained as orthophosphoric acid (H₃³²PO₄), is neutralized with sodium hydroxide to form disodium hydrogen phosphate (Na₂H³²PO₄). The reaction is conducted under controlled pH conditions to prevent isotopic exchange or precipitation:

H332PO4+2NaOHNa2H32PO4+2H2OH3^{32}PO4 + 2NaOH \rightarrow Na2H^{32}PO4 + 2H_2O

Buffer and Tonicity Adjustments

The final solution contains additives to ensure stability and biocompatibility:

  • Sodium acetate (1.6 mg/mL) as a buffering agent to maintain pH 5.0–6.0.

  • Sodium chloride (0.9%) for isotonicity.

  • pH adjustment using sodium hydroxide or hydrochloric acid .

The solution is filtered through a 0.22 µm membrane to ensure sterility and stored in sealed vials shielded with lead or tungsten to minimize radiation exposure.

Quality Control and Analytical Testing

Stringent quality control measures are mandated by pharmacopeial standards to ensure product safety and efficacy:

Radiochemical Purity

Paper chromatography is used to verify that ≥95% of the radioactivity corresponds to phosphate ions. The mobile phase (isopropyl alcohol/water/trichloroacetic acid/ammonia) separates free ³²P-phosphate (Rf = 0.7–0.8) from colloidal or particulate forms (Rf = 0).

Radionuclidic Purity

Beta spectrometry confirms the absence of extraneous radionuclides. The energy spectrum must match the characteristic beta emission of ³²P (Eₘₐₓ = 1.71 MeV).

Sterility and Pyrogen Testing

  • Sterility : Tested via membrane filtration and incubation in thioglycolate broth.

  • Endotoxins : Evaluated using the limulus amebocyte lysate (LAL) assay, with limits <175 EU/mL.

Table 2: Critical Quality Attributes of this compound

ParameterSpecificationMethod
Radiochemical Purity≥95% phosphatePaper Chromatography
pH5.0–6.0Potentiometry
Isotonicity290–310 mOsm/kgFreezing Point Osmometry
Residual Solvents<0.5%Gas Chromatography
Days After CalibrationFraction Remaining
01.000
70.707
140.500
210.354

Chemical Reactions Analysis

Radioactive Decay Mechanism

Phosphorus-32 undergoes β⁻ decay, emitting a high-energy electron (beta particle) and transforming into stable sulfur-32:

1532P1632S+β+νˉ^{32}_{15}\text{P} \rightarrow ^{32}_{16}\text{S} + \beta^- + \bar{\nu}

  • Decay Parameters :

    PropertyValue
    Half-life (T₁/₂)14.3 days
    Maximum β⁻ energy1.71 MeV
    Mean β⁻ energy694.9 keV
    Radiation range in tissue~8 mm (soft tissue)

    The physical decay profile (Table 1) shows the fraction of remaining activity over time:
    Table 1: Decay Profile of P-32

    DaysFraction RemainingDaysFraction Remaining
    01.000300.233
    50.785400.144
    100.616500.089

DNA Incorporation and Strand Breakage

Sodium Phosphate P-32 is incorporated into DNA during replication as a phosphate group in the sugar-phosphate backbone. Upon decay, two critical reactions occur :

  • Chemical Bond Rupture :

    DNA-32PO43DNA-S+β+breaks\text{DNA-}^{32}\text{PO}_4^{3-} \rightarrow \text{DNA-S} + \beta^- + \text{breaks}

    The β⁻ decay replaces phosphorus with sulfur, breaking the DNA strand due to the instability of the sulfur-phosphorus bond.

  • Radiation-Induced Damage :
    The emitted β⁻ particle travels ~2 nm, sufficient to ionize the complementary DNA strand, causing double-strand breaks.

Key Findings :

  • P-32 causes 2.5× more double-strand breaks than non-incorporated isotopes like ⁹⁰Y .

  • Apoptosis is triggered in rapidly dividing cells (e.g., cancer cells) due to irreparable DNA damage .

Production via Nuclear Activation

P-32 is synthesized through neutron irradiation of sulfur-32 in a nuclear reactor :

1632S+n1532P+p^{32}_{16}\text{S} + n \rightarrow ^{32}_{15}\text{P} + p

  • Purity : Post-synthesis, the product is processed into disodium hydrogen phosphate (Na₂H³²PO₄) and purified to remove non-radioactive contaminants .

  • Specific Activity : ≥11.1 MBq/mg phosphate ion at calibration .

Solution Chemistry and Stability

The intravenous formulation contains buffering agents to maintain stability:

  • pH Adjustment : Sodium acetate (1.6 mg/mL) buffers the solution to pH 5.0–6.0 .

  • Isotonicity : Achieved with 0.9% NaCl .

Hydrolysis Behavior :
Under extreme pH or dilution, Na₂H³²PO₄ undergoes partial hydrolysis but remains stable under physiological conditions (pH 6.0–8.0) .

Radiolysis of Water

Beta particles ionize intracellular water, generating reactive oxygen species (ROS):

H2OβH++OH+eHO,H,H2O2\text{H}_2\text{O} \xrightarrow{\beta^-} \text{H}^+ + \text{OH}^- + e^- \rightarrow \text{HO}^\bullet, \text{H}^\bullet, \text{H}_2\text{O}_2

  • Impact : ROS amplify cytotoxic effects by oxidizing lipids, proteins, and DNA .

Comparative Efficiency vs. Other Isotopes

Table 2: Cell-Killing Efficiency of Beta Emitters

IsotopeEnergy (MeV)Incorporation into DNARelative Cytotoxicity
³²P1.71Yes100% (Reference)
⁹⁰Y2.28No38%
¹³¹I0.81No21%

Degradation and Byproducts

Post-decay, the primary byproduct is sulfur-32 in the form of sulfate (SO₄²⁻) or sulfide (S²⁻), depending on redox conditions. No radioactive byproducts remain after 10 half-lives (~143 days) .

Scientific Research Applications

Palliative Treatment for Bone Pain

Sodium Phosphate P-32 is primarily used to alleviate bone pain in patients with advanced prostate and breast cancers. The mechanism involves delivering targeted beta radiation directly to bone lesions, resulting in pain relief for approximately 50% of treated patients.

Key Findings :

  • Pain relief typically begins within two weeks and lasts for an average of five months .
  • Common dosages are around 7 mCi, with higher doses (over 12 mCi) associated with increased risks of myelosuppression .

Case Study Example :

  • Patient A : A 72-year-old male with metastatic castration-resistant prostate cancer received a dose of 7 mCi. He reported significant pain relief within two weeks, allowing a reduction in opioid usage. His blood counts showed mild decreases but returned to baseline within two months .

Treatment of Polycythemia Vera

This compound is also indicated for the treatment of polycythemia vera, a disorder characterized by the overproduction of red blood cells. The therapy can significantly enhance median survival rates compared to traditional treatments like phlebotomy.

Key Findings :

  • The treatment can lead to stabilization of hematocrit levels and improvement in quality of life for patients unable to tolerate other therapies .
  • A notable case involved an 80-year-old woman who experienced reduced symptoms and stabilized blood counts after receiving a single injection of this compound .

Case Study Example :

  • Patient B : An elderly female with polycythemia vera received this compound after failing phlebotomy. Following treatment, her hematocrit stabilized, and she reported fewer symptoms over one year .

Table 1: Clinical Applications and Dosage Information

ApplicationConditionTypical Dose (mCi)Pain Relief DurationPatient Response Rate
Bone Pain PalliationProstate/Breast Cancer7~5 months~50%
Polycythemia VeraOverproduction of Red CellsVariable (3-5)N/ASignificant Improvement

Table 2: Case Studies Summary

Patient IDAgeConditionTreatment Dose (mCi)Outcome
Patient A72Metastatic Prostate Cancer7Significant pain relief within 2 weeks
Patient B80Polycythemia VeraSingle injectionStabilized hematocrit; improved quality of life

Historical Context

This compound has been utilized since the early days of nuclear medicine for its ability to target rapidly proliferating tissues effectively. Its approval by the FDA dates back to the late 1950s, marking it as a pioneering agent in the field of radiotherapy .

Mechanism of Action

The mechanism of action of Sodium Phosphate P-32 involves the emission of beta particles, which directly damage the DNA of target cells. This damage leads to the formation of double-strand breaks in the DNA, ultimately resulting in cell death. The beta particles also ionize intracellular water, producing cytotoxic free radicals and superoxides that further damage cellular components .

Comparison with Similar Compounds

Chromic Phosphate P-32

  • Isotope : P-32 (same half-life).
  • Applications : Intracavitary treatment of malignant effusions (e.g., pleural or peritoneal cavities) and localized cancers (e.g., ovarian, prostate) .
  • Administration : Injected directly into body cavities.
  • Advantages : Localized therapy reduces systemic exposure.

Sodium Glycerophosphate

  • Role: Non-radiocompetitive phosphate compound used to block gastrointestinal absorption of P-32 during contamination events.
  • Mechanism : Administered in high doses to saturate phosphate transporters, reducing P-32 uptake .
  • Advantages : Minimizes radiation exposure.

Sm-153 EDTMP, Re-186 HEDP, and Lu-177 EDTMP

  • Isotopes : Samarium-153 (1.7-day half-life), Rhenium-186 (3.7 days), Lutetium-177 (6.7 days).
  • Applications : Bone-targeted therapy for metastatic bone pain.
  • Mechanism : Complexed with phosphonates (e.g., EDTMP) to target bone hydroxyapatite.
  • Advantages : Shorter half-lives reduce patient radiation exposure; targeted delivery .
  • Limitations: Limited availability compared to P-32; higher production costs .

Colloidal P-32 (Historical Use)

  • Applications : Previously used for intracavitary malignancy treatment.
  • Status : Largely replaced by Chromic Phosphate P-32 and newer agents due to inferior stability .

Research Findings and Clinical Considerations

Diagnostic Utility

  • In ophthalmology, P-32 uptake ratios >30% at 24–48 hours post-injection reliably differentiate tumors (rising counts) from inflammation (falling counts) .

Agricultural and Environmental Studies

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.